molecular formula C21H19FN2O4 B2706397 Ethyl 1-(4-fluorophenyl)-4-((4-methylbenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899993-23-8

Ethyl 1-(4-fluorophenyl)-4-((4-methylbenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2706397
CAS No.: 899993-23-8
M. Wt: 382.391
InChI Key: VBBQKVDPMWYEFN-UHFFFAOYSA-N
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Description

Historical Development of Pyridazine Heterocycles in Chemical Research

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a subject of interest since the late 19th century. Early synthetic efforts, such as those by Hermann Emil Fischer , laid the groundwork for heterocyclic chemistry through the development of hydrazine-based reactions. Fischer’s discovery of phenylhydrazine in 1875 enabled the systematic study of sugar isomers and later informed pyridazine synthesis strategies. By the mid-20th century, pyridazines were recognized for their electron-deficient nature, high dipole moment (~3.94 D), and dual hydrogen-bonding capacity, distinguishing them from other azines like pyridine or pyrimidine.

The first therapeutic application of a pyridazine derivative, the monoamine oxidase inhibitor minaprine (14 ), emerged in the 1980s. However, it was not until the 2020s that pyridazine-containing drugs like relugolix (24 ) and deucravacitinib (25 ) gained FDA approval, validating the heterocycle’s potential in addressing complex drug design challenges. These milestones reflect advancements in understanding pyridazine’s role in modulating pharmacokinetic properties, such as reduced lipophilicity and cytochrome P450 inhibition.

Pyridazine Derivatives as Privileged Scaffolds in Drug Discovery

Pyridazine derivatives are classified as privileged scaffolds due to their ability to serve as bioisosteric replacements for phenyl rings or other azines while enhancing solubility and target selectivity. Key advantages include:

Property Pyridazine Pyridine Benzene
Dipole moment (D) 3.94 2.33 0.0
Log D~7.4~ reduction 2.17 0.8
H-bond acceptors 2 1 0

Table 1: Comparative physicochemical properties of pyridazine, pyridine, and benzene.

The electron-deficient nature of pyridazine facilitates π-π stacking with aromatic amino acids (e.g., tyrosine, tryptophan) and amide bonds, while its dual H-bond acceptors enable interactions with protein backbone residues. For example, in human rhinovirus (HRV) capsid inhibitors like pirodavir (49 ), the pyridazine ring engages in water-mediated H-bonds with Leu~106~ and Asn~219~, critical for antiviral activity. These properties are harnessed in Ethyl 1-(4-fluorophenyl)-4-((4-methylbenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate, where the dihydropyridazine core balances planarity and polarity.

Rationale for Investigating Dihydropyridazine-3-carboxylate Derivatives

The dihydropyridazine-3-carboxylate motif combines synthetic versatility with tunable bioactivity. Key structural features of the target compound include:

  • 4-Fluorophenyl substituent : Enhances metabolic stability and modulates electron density via fluorine’s electronegativity.
  • 4-Methylbenzyloxy group : Introduces steric bulk and lipophilicity, potentially improving membrane permeability.
  • Ethyl ester : Serves as a prodrug moiety, with hydrolysis yielding a carboxylic acid for enhanced target binding.

Synthetic routes to such derivatives often employ Suzuki-Miyaura cross-coupling or Diaza-Wittig reactions (Figure 1). For instance, the palladium-catalyzed coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with aryl boronic acids achieves regioselective functionalization. Similarly, cyclization of 1,3-diketones with hydrazine derivatives offers access to fused pyridazines. These methods enable precise control over substituent placement, critical for optimizing the target compound’s pharmacophore.

Molecular Recognition Paradigms in Pyridazine-Based Research

Molecular recognition of pyridazine derivatives relies on three key interactions:

  • π-π Stacking : The electron-deficient pyridazine ring stacks with aromatic residues (e.g., Tyr~197~ in HRV capsid proteins).
  • Hydrogen Bonding : Pyridazine N-atoms act as H-bond acceptors, as seen in the interaction between relugolix and the GnRH receptor.
  • Dipole-Directed Interactions : The high dipole moment aligns the heterocycle with protein electrostatic fields.

In this compound, the 4-fluorophenyl group may engage in edge-to-face π-stacking, while the ester carbonyl participates in H-bonds with catalytic residues (Figure 2). Computational modeling suggests that the methylbenzyloxy substituent adopts a planar conformation stabilized by intramolecular H-bonding, analogous to the phenol-pyridazine interaction observed in splicing modulators like 79 .

Figure 1: Synthetic strategies for pyridazine derivatives. (A) Suzuki-Miyaura cross-coupling. (B) Diaza-Wittig reaction.

Figure 2: Hypothesized molecular interactions of this compound with a protein target. Dashed lines indicate H-bonds; π-stacking shown as parallel rings.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-[(4-methylphenyl)methoxy]-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c1-3-27-21(26)20-18(28-13-15-6-4-14(2)5-7-15)12-19(25)24(23-20)17-10-8-16(22)9-11-17/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBQKVDPMWYEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities among pyridazine derivatives:

Compound Name Substituent at Position 4 Substituent at Position 1 Key Functional Groups
Ethyl 1-(4-fluorophenyl)-4-((4-methylbenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate (Target) 4-Methylbenzyloxy 4-Fluorophenyl Ester, Ether
Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (Pharmint) Methoxy 4-Fluorophenyl Ester, Ether
Ethyl 1-(3-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12b) Methyl 3-Chlorophenyl Ester, Cyano
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (Parchem) Butylsulfanyl Phenyl Ester, Thioether
Ethyl 1-(4-fluorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-yl]-6-oxo-1,6-dihydropyridazine-3-carboxylate Piperazinyl (hydroxyethyl) 4-Fluorophenyl Ester, Amine

Key Observations :

  • Substituent Bulk : The 4-methylbenzyloxy group in the target compound introduces steric bulk compared to smaller substituents like methoxy (Pharmint compound) or methyl (compound 12b). Bulkier groups may reduce solubility but enhance receptor binding specificity .
  • Functional Group Diversity : Sulfur-containing substituents (e.g., butylsulfanyl in Parchem’s compound) may improve metabolic stability compared to ethers, though at the cost of increased hydrophobicity .

Physicochemical Properties

Data from synthesis and characterization of analogues (where available):

Compound Name Yield (%) Melting Point (°C) Molecular Weight (g/mol) LogP (Predicted)*
Target Compound N/A N/A 414.42 ~3.2
Pharmint Compound N/A N/A 346.33 ~2.1
12b 63 109–110 361.78 ~2.8
Parchem Compound N/A N/A 376.44 ~3.5

Notes:

  • Compound 12b’s lower melting point (109–110°C) compared to derivatives with polar substituents (e.g., 12d: 220–223°C ) highlights the impact of substituent polarity on crystallinity.

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